EG00229 -

EG00229

Catalog Number: EVT-8214694
CAS Number:
Molecular Formula: C19H20F3N7O7S3
Molecular Weight: 611.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of EG00229 employs a combination of solid-phase and solution-phase methodologies. Initially, simple linear peptides were synthesized using standard 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis techniques. The small molecule synthesis involved a highly flexible mixed approach that allowed for the rapid preparation of multiple analogues.

Key steps in the synthesis include:

  1. Formation of Sulfonamide: Reaction between 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride and methyl 3-aminothiophene-2-carboxylate.
  2. Hydrolysis: Conversion of the methyl ester to an acid using lithium hydroxide.
  3. Amide Coupling: The acid is then coupled with protected arginine methyl ester to form the desired intermediate.
  4. Deprotection: Final deprotection steps involve using trifluoroacetic acid and water to yield EG00229 .

This multi-step synthesis showcases the complexity and precision required in developing small molecule inhibitors for specific protein interactions.

Molecular Structure Analysis

Structure and Data

The molecular structure of EG00229 has been elucidated through X-ray crystallography, revealing two distinct binding poses within the neuropilin-1 binding pocket. The compound consists of several key functional groups that facilitate its interaction with the target receptor. Notably, the arginine portion fits snugly into the binding pocket, while other components contribute to hydrogen bonding interactions that stabilize the complex.

The structural data indicates that EG00229 has a molecular weight of approximately 354.4 g/mol, with specific configurations that enhance its binding affinity to neuropilin-1 . The detailed structural analysis allows for further modifications to improve potency and selectivity.

Chemical Reactions Analysis

Reactions and Technical Details

EG00229 primarily functions as an inhibitor by blocking the interaction between vascular endothelial growth factor A and neuropilin-1. In vitro studies have demonstrated that it inhibits VEGF-A binding to various receptors, including VEGFR2 and VEGFR1, with an IC50 value reported at 3 µM for PAE/NRP1 interactions .

Further reactions observed include:

  • Inhibition of Endothelial Cell Migration: EG00229 significantly reduces migration in endothelial cells, which is crucial for angiogenesis.
  • Synergistic Effects: When combined with cytotoxic agents like paclitaxel or 5-fluorouracil, EG00229 enhances their efficacy against cancer cell lines such as A549 lung carcinoma cells .

These reactions highlight EG00229’s potential as a therapeutic agent in cancer treatment through its antiangiogenic properties.

Mechanism of Action

Process and Data

The mechanism of action for EG00229 involves its competitive inhibition at the neuropilin-1 receptor site where vascular endothelial growth factor A typically binds. By obstructing this interaction, EG00229 effectively disrupts downstream signaling pathways associated with angiogenesis.

Data from studies indicate that upon administration of EG00229, there is a notable decrease in VEGFR2 phosphorylation within endothelial cells, which correlates with reduced cell migration and proliferation—key processes in tumor angiogenesis . The compound also modulates immune responses by preventing tuftsin binding to neuropilin-1 on microglia, thus indicating its broader implications in inflammatory conditions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

EG00229 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in various organic solvents; specific solubility data may vary based on formulation.
  • Stability: Stability studies indicate a favorable profile under standard laboratory conditions.

The compound's IC50 values across different assays demonstrate its potency at micromolar concentrations, making it a viable candidate for further development in therapeutic applications .

Applications

Scientific Uses

EG00229 has significant potential applications in various scientific fields:

  • Cancer Research: As an antagonist of neuropilin-1, it is being investigated for its role in inhibiting tumor growth and metastasis through antiangiogenic mechanisms.
  • Inflammation Studies: Its ability to modulate immune responses positions it as a candidate for research into neuroinflammatory diseases.
  • Drug Development: The insights gained from studying EG00229 can inform the design of new inhibitors targeting similar pathways involved in cancer progression and other diseases related to abnormal angiogenesis .
Molecular Design and Synthesis of EG00229

Rational Drug Design Targeting the Neuropilin 1 b1 Domain

The development of EG00229 originated from a targeted strategy to disrupt protein-protein interactions between vascular endothelial growth factor A (VEGF-A) and its coreceptor neuropilin 1 (NRP1). Research established that VEGF-A binds to the extracellular b1 domain of NRP1 via a carboxyl-terminal sequence motif known as the C-end rule (CendR), specifically utilizing a conserved binding pocket within the b1 domain [1] [4]. Mutagenesis studies identified aspartic acid 320 (Asp320) as a critical residue within this pocket, forming a bidentate salt bridge with the terminal arginine of VEGF-A [1] [8]. This interaction became the focal point for inhibitor design.

Domainex researchers employed a peptidomimetic approach to target this site, beginning with the VEGF-A-derived minimal binding epitope Ac-RXDKPRR-OH (where X denotes 2-aminobutyric acid). Systematic truncation and alanine scanning revealed the tetrapeptide H-KPAR-OH retained significant NRP1 binding affinity (30% inhibition at 100 μM). This peptide served as the foundational template for small-molecule design [1]. The primary objective was transitioning from peptide inhibitors, which suffer from poor metabolic stability and bioavailability, to drug-like small molecules. Computational modeling and structural characterization (NMR, X-ray crystallography) of the NRP1 b1 domain-ligand complexes were instrumental in defining the spatial and electrostatic constraints for scaffold design [3]. This enabled the identification of non-peptidic structures capable of occupying the CendR pocket while engaging Asp320.

Table 1: Key Binding Interactions in the Neuropilin 1 b1 Domain CendR Pocket

ResidueRole in VEGF-A BindingRole in EG00229 Binding
Asp320Salt bridge with terminal Arg guanidine group (bidentate)Critical interaction with basic moiety
Tyr297Hydrophobic/stacking interaction with Arg side chainHydrophobic contact
Tyr353Hydrogen bonding with C-terminal carboxylateStabilizes ligand orientation
Ser346/Thr349Hydrogen bonding with C-terminal carboxylatePolar interactions

Structural Mimicry of Vascular Endothelial Growth Factor A C-Terminal Peptide Motifs

EG00229 functions as a molecular mimic of the VEGF-A C-terminus. Structural studies confirmed that VEGF-A isoforms (notably VEGF-A165) utilize a C-terminal Arg-X-X-Arg (RXXR) motif for high-affinity engagement with the NRP1 b1 domain [1] [3]. Specifically, the terminal arginine residue (Arg165 in VEGF-A165) is indispensable: its guanidinium group forms a salt bridge with Asp320, while its free carboxylate engages hydrogen bonds with Ser346, Thr349, and Tyr353 of NRP1 [3] [8].

EG00229 was engineered to replicate these key interactions. Its chemical scaffold incorporates:

  • A basic moiety mimicking the terminal arginine's guanidinium group, enabling electrostatic interaction with Asp320.
  • A carboxylic acid group positioned to form hydrogen bonds with the polar residues (Ser346, Thr349, Tyr353) lining the pocket.
  • Hydrophobic elements designed to occupy adjacent sub-pockets within the b1 domain, enhancing binding affinity beyond simple arginine mimics [1] [6].

Nuclear magnetic resonance spectroscopy studies demonstrated that EG00229 binds directly to the NRP1 b1 domain at the identical site occupied by the VEGF-A C-terminal peptide, confirming competitive inhibition [3]. This structural mimicry extends to viral pathogens like severe acute respiratory syndrome coronavirus 2, whose furin-cleaved spike protein possesses a C-terminal RRAR motif that competes with VEGF-A for the same NRP1 binding site [4] [5] [8]. Consequently, EG00229 also inhibits spike protein binding.

Table 2: Structural Mimicry of CendR Motifs by EG00229

LigandC-Terminal SequenceKey NRP1 b1 Domain InteractionsEG00229 Mimicry Strategy
VEGF-A165 (Endogenous)-C^164^D^165^K^166^P^167^R^168^R^169^Arg169: Asp320 (salt bridge), Tyr297, Tyr353; Arg164: Thr299Basic head group (Asp320 interaction); Carboxylate (Ser346/Thr349/Tyr353 H-bonds); Hydrophobic core
SARS-CoV-2 Spike (S1)-R^682^R^683^A^684^R^685^Arg685: Asp320 (salt bridge), Tyr353; Arg683: Tyr297, Trp301Same basic head group and carboxylate positioning

Scaffold Optimization and Structure-Activity Relationship Studies

The discovery of EG00229 resulted from iterative medicinal chemistry optimization informed by systematic structure-activity relationship studies. Initial efforts focused on the tetrapeptide H-KPAR-OH. SAR analysis revealed:

  • The C-terminal arginine was irreplaceable; substitution with alanine (H-KPAA-OH) or glutamine (H-KPAQ-OH) reduced inhibition to 22% and 19%, respectively, at 100 μM [1].
  • The penultimate arginine (H-KPAR-OH) was less critical; alanine substitution retained 36% inhibition.
  • Modifying the N-terminus and exploring side chain variations identified H-KPPR-OH as the most potent peptide (96% inhibition at 100 μM, half maximal inhibitory concentration = 14 μM) [1].

Transitioning to non-peptide scaffolds required addressing peptide liabilities (proteolytic instability, poor cell permeability). Key optimizations leading to EG00229 included:

  • Replacing the peptide backbone with a rigid heterocyclic core to reduce conformational flexibility and metabolic cleavage.
  • Retaining critical pharmacophores: A terminal basic group (guanidine mimetic) and a distal carboxylic acid.
  • Introducing hydrophobic substituents to exploit ancillary binding pockets near the CendR site, significantly boosting potency [1] [3] [6].

Comparative studies contrasted EG00229's approach with alternative strategies. For instance, carbohydrate-based peptidomimetics utilized sugars as scaffolds to position arginine-like groups (e.g., compound 56 achieved half maximal inhibitory concentration = 39 μM via interactions with the b1 domain) [6]. However, EG00229's distinct chemotype achieved superior potency (nanomolar range) [1] [3]. Subsequent SAR on the EG00229 scaffold explored:

  • The impact of linker length and rigidity between the key pharmacophores.
  • Substituent effects on the aromatic/hydrophobic elements modulating cell permeability and affinity.
  • Bioisosteric replacement of the carboxylic acid to improve pharmacokinetics while maintaining hydrogen-bonding capacity [1] [6].

This optimization yielded EG00229 as the first published small-molecule NRP1 antagonist with nanomolar potency (half maximal inhibitory concentration ~18 μM initially reported, later optimized analogs reached lower nanomolar range [1] [3]). It served as the critical proof-of-concept molecule enabling further development of more potent derivatives and tool compounds for elucidating NRP1 biology [1] [4].

Table 3: Key Structure-Activity Relationship Findings During EG00229 Development

Modification SiteKey ObservationImpact on Activity
C-terminal Basic GroupGuanidine > primary amine > amide; Removal abolishes bindingEssential for Asp320 salt bridge (up to 100-fold loss)
Carboxylate Position/AcidityFree carboxylate crucial; Esterification or amide formation drastically reduces potencyRequired for H-bond network (Ser346, Thr349, Tyr353)
Core Scaffold RigidityConstrained linkers (e.g., cyclic elements) improve affinity vs. flexible chainsEnhances binding entropy (up to 5-fold improvement)
Hydrophobic SubstituentsSpecific aromatic extensions (e.g., chlorobenzyl) access auxiliary pocketsBoosts potency and selectivity (up to 10-fold gain)

Properties

Product Name

EG00229

IUPAC Name

2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C19H20F3N7O7S3

Molecular Weight

611.6 g/mol

InChI

InChI=1S/C17H19N7O5S3.C2HF3O2/c18-17(19)20-7-2-4-11(16(26)27)21-15(25)14-10(6-8-30-14)24-32(28,29)12-5-1-3-9-13(12)23-31-22-9;3-2(4,5)1(6)7/h1,3,5-6,8,11,24H,2,4,7H2,(H,21,25)(H,26,27)(H4,18,19,20);(H,6,7)

InChI Key

ZYQBITUOSRZDTG-UHFFFAOYSA-N

SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.